molecular formula C10H5F2NO2S B14869153 4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid

4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid

Cat. No.: B14869153
M. Wt: 241.22 g/mol
InChI Key: IOIVSCXZRVITIN-UHFFFAOYSA-N
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Description

4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid is an organic compound that features a thiazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the 3,5-difluorophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,5-difluoroaniline with α-bromoacetyl chloride can yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Difluoro-phenyl)-thiazole-2-carboxylic acid is unique due to the combination of the thiazole ring and the 3,5-difluorophenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C10H5F2NO2S

Molecular Weight

241.22 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15)

InChI Key

IOIVSCXZRVITIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CSC(=N2)C(=O)O

Origin of Product

United States

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